molecular formula C15H14Cl2N4O B2688706 2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1396686-27-3

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No. B2688706
CAS RN: 1396686-27-3
M. Wt: 337.2
InChI Key: SNJUQYUXDLMIHS-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two chlorine atoms and an amide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the pyrimidine ring, the pyrrolidine ring, the chlorine atoms, or the amide group. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .

Scientific Research Applications

α-Amylase Inhibitors for Diabetes Treatment

This compound has been linked to the design and synthesis of pyrrolo [2,3-d]pyrimidine-based analogues, which have been evaluated for their ability to inhibit the α-amylase enzyme . This enzyme is responsible for breaking down starch molecules into smaller ones such as glucose and maltose. By inhibiting α-amylase, carbohydrates can be digested and absorbed more slowly, resulting in a more regulated and progressive release of glucose into the circulation .

Antidiabetic Potential

The compound has been investigated for its in vitro anti-diabetic potential . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds with IC 50 values in the 0.252–0.281 mM range .

Molecular Docking and MD Modelling

Molecular docking of all compounds performed with Bacillus paralicheniformis α-amylase enzyme . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity .

Pharmacological Applications

Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .

Anticancer Applications

Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years. Those versatile biological activities include modulation of myeloid leukemia .

Antimicrobial Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial activities . This makes them a potential candidate for the development of new antimicrobial drugs .

Future Directions

The future directions for research on this compound could include further studies to determine its specific properties, potential uses, and safety profile. It could also include research to develop more efficient methods for its synthesis .

properties

IUPAC Name

2,5-dichloro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(17)11(7-10)15(22)20-13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJUQYUXDLMIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide

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